6-Methylsulfonyloxindole

説明

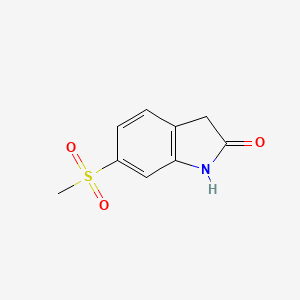

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylsulfonyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZMOXYEJGJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378527 | |

| Record name | 6-Methylsulfonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-63-9 | |

| Record name | 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylsulfonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Methylsulfonyloxindole and Its Analogs

Established Synthetic Routes to the Oxindole (B195798) Core

The oxindole core is a common motif in numerous natural products and pharmacologically active compounds. acs.org Over the years, a variety of synthetic methods have been developed for its construction. These can be broadly categorized into methods that form the five-membered ring onto a pre-existing benzene (B151609) ring and those that construct the entire bicyclic system.

One of the classical methods is the Baeyer-Knop synthesis , which involves the reduction of isatin derivatives. Another common approach is the intramolecular cyclization of α-haloacetanilides, often catalyzed by transition metals like palladium. organic-chemistry.org This method, known as the Buchwald-Hartwig amidation , has proven to be highly versatile.

More contemporary methods include transition metal-mediated reactions and homolytic aromatic substitutions (HAS) which are highly efficient for building the oxindole core. nih.gov For instance, palladium-catalyzed domino cyclization/direct aminosulfonylation of aryl iodides with amines via the insertion of SO2 has been reported to produce a series of oxindole-based sulfonamides in moderate-to-good yields. researchgate.net Radical-initiated cyclization of N-arylacrylamides is another powerful strategy to access the oxindole framework. researchgate.net

A selection of established synthetic routes to the oxindole core is summarized in the table below.

| Synthetic Route | Description | Key Reagents/Catalysts |

| Baeyer-Knop Synthesis | Reduction of isatin derivatives. | Sodium amalgam, reducing agents |

| Intramolecular α-Arylation | Cyclization of α-haloacetanilides. | Palladium catalysts, ligands, base |

| Heck Reaction | Intramolecular cyclization of N-allyl-2-haloanilines. | Palladium catalysts |

| Radical Cyclization | Cyclization of N-arylacrylamides initiated by radicals. | Radical initiators (e.g., AIBN) |

| Oxidative Cyclization | Oxidation of indole (B1671886) derivatives. | Oxidizing agents |

Targeted Synthesis of 6-Methylsulfonyloxindole

The specific synthesis of this compound requires the strategic incorporation of a methylsulfonyl group onto the oxindole scaffold. This can be achieved either by starting with a precursor already containing the desired sulfonyl group or by introducing it at a later stage of the synthesis.

Precursor Synthesis and Functionalization Approaches

A plausible approach to this compound begins with a suitably substituted aniline precursor. For instance, 4-(methylsulfonyl)aniline can serve as a starting material. This aniline can be subjected to reactions that build the oxindole ring, such as the Gassman indole synthesis or the Hinsberg oxindole synthesis, which would directly lead to the desired 6-substituted product.

Alternatively, functionalization of a pre-formed indole or oxindole ring at the 6-position is a viable strategy. Direct sulfonation of the aromatic ring of an oxindole can be challenging due to the presence of the activating lactam moiety, which can lead to a mixture of products. A more controlled approach involves the use of a directing group to achieve regioselective functionalization at the C6 position.

Another strategy involves the conversion of a different functional group at the 6-position. For example, a 6-aminooxindole could be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to introduce a sulfonyl chloride group. Subsequent reduction and methylation would yield the desired methylsulfonyl group. Similarly, a 6-bromooxindole could undergo a palladium-catalyzed coupling reaction with a methylsulfinate salt.

Reaction Conditions and Optimization for this compound Formation

The formation of this compound via cyclization of a precursor like N-(4-(methylsulfonyl)phenyl)-2-chloroacetamide would typically involve a palladium-catalyzed intramolecular α-arylation. Optimization of this reaction would involve screening various palladium catalysts (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligands (e.g., P(t-Bu)3, XPhos), and bases (e.g., NaOt-Bu, K2CO3) to maximize the yield and minimize side reactions. The choice of solvent and reaction temperature is also crucial.

For the functionalization of a pre-existing oxindole, the conditions for introducing the methylsulfonyl group need to be carefully controlled. For instance, in a Sandmeyer-type reaction, the temperature and the concentration of the diazonium salt must be carefully managed to prevent decomposition and unwanted side reactions.

Recent advancements in synthetic methodology have provided novel ways to introduce sulfonyl groups. For example, a three-component reaction involving N-(arylsulfonyl)acrylamides, a sulfur dioxide surrogate like DABSO, and a diazonium salt, catalyzed by copper, has been used to access sulfonated oxindoles. nih.gov This approach could potentially be adapted for the synthesis of this compound.

Derivatization of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, its scaffold can be systematically modified at various positions. These modifications can provide valuable insights into the compound's biological activity and guide the design of more potent and selective analogs.

Side Chain Modifications on the this compound Scaffold

The N1 and C3 positions of the oxindole ring are common sites for derivatization.

N1-Position: The nitrogen atom of the lactam can be alkylated or arylated using various electrophiles under basic conditions. This allows for the introduction of a wide range of substituents to probe the effect of steric bulk, electronics, and hydrogen bonding potential at this position.

C3-Position: The C3 position is particularly amenable to functionalization. The methylene (B1212753) group at C3 can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles such as alkyl halides, aldehydes (in an aldol (B89426) reaction), and Michael acceptors. This allows for the introduction of diverse side chains, including those with different lengths, branching, and functional groups. The presence of the electron-withdrawing methylsulfonyl group at the 6-position may influence the reactivity of the C3 position.

Scaffold Diversification Strategies Utilizing this compound

Beyond simple side chain modifications, the core structure of this compound can be further diversified.

Modifications of the Methylsulfonyl Group: The methyl group of the sulfonyl moiety can be replaced with other alkyl or aryl groups to investigate the impact of the sulfonyl substituent's size and electronics on biological activity.

Annulation Reactions: The benzene ring of the oxindole can be further functionalized or used as a handle for annulation reactions to build more complex polycyclic structures. For instance, a Suzuki or Stille coupling at a halogenated position on the benzene ring could introduce new aromatic or heteroaromatic rings.

Spirocyclization: The C3 position can be used to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid and three-dimensional nature. This can be achieved by reacting the C3-enolate with bifunctional electrophiles or through intramolecular cyclization of a C3-substituted side chain.

The strategic derivatization of the this compound scaffold provides a powerful tool for medicinal chemists to fine-tune its pharmacological properties and develop novel therapeutic agents.

Computational Chemistry and Rational Design of 6 Methylsulfonyloxindole Derivatives

Structure-Based Drug Design Approaches for 6-Methylsulfonyloxindole

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For this compound, this approach is instrumental in identifying and refining derivatives that can bind with high affinity and specificity to a target protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ijper.org For this compound, docking studies can elucidate the binding mode and affinity of its derivatives with various potential biological targets, such as kinases, proteases, or other enzymes implicated in disease.

In a hypothetical molecular docking study, a library of this compound derivatives could be docked into the active site of a target protein. The results would be evaluated based on scoring functions that estimate the binding free energy. A lower docking score typically indicates a more favorable binding interaction. mdpi.com

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Kinase

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | Lys78, Glu95, Leu150 |

| Derivative A (R-group 1) | -8.5 | Lys78, Glu95, Met148, Leu150 |

| Derivative B (R-group 2) | -9.1 | Lys78, Asp165, Met148, Phe167 |

| Derivative C (R-group 3) | -7.8 | Glu95, Leu150, Val60 |

These hypothetical results suggest that derivatives A and B may have enhanced binding affinities compared to the parent compound, guiding the selection of candidates for synthesis and biological testing.

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. researchgate.net These simulations can assess the stability of the interactions predicted by molecular docking and reveal the influence of solvent and thermal fluctuations on the binding. nih.gov

An MD simulation of a this compound derivative complexed with its target could be run for several nanoseconds. Analysis of the trajectory would include monitoring the root-mean-square deviation (RMSD) of the ligand and protein to assess conformational stability. A stable RMSD suggests a stable binding mode. Additionally, the root-mean-square fluctuation (RMSF) of protein residues can identify key flexible regions involved in ligand binding.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable after 10 ns, average < 2 Å |

| RMSF of Key Residues | High fluctuation in loop region near the binding site, indicating induced fit. |

| Key Interactions Maintained | Hydrogen bonds with Lys78 and Glu95 observed in >80% of the simulation time. |

These simulations can confirm the stability of the docked pose and provide insights into the dynamic nature of the interaction, which is crucial for understanding the mechanism of action. rsc.org

Ligand-Based Drug Design Methodologies for this compound

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods can be employed. These approaches utilize the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a particular target.

To build a QSAR model, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of this compound analogs with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate a predictive model.

Table 3: Example of a Simplified QSAR Equation and its Parameters

| Parameter | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Dipole Moment | Polarity | Positive |

| Equation | pIC50 = 0.5 * LogP - 0.01 * MW + 0.2 * Dipole + C | |

| Statistics | R² = 0.85, Q² = 0.75 |

A statistically robust QSAR model (indicated by high R² and Q² values) can then be used to predict the activity of newly designed this compound analogs before their synthesis. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model can be generated based on the structures of known active analogs.

The resulting model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query for screening large compound libraries to identify novel scaffolds that possess the desired features for biological activity.

Table 4: Hypothetical Pharmacophore Features for this compound Derivatives

| Feature | Type | Location |

| 1 | Hydrogen Bond Acceptor | Sulfonyl oxygen |

| 2 | Aromatic Ring | Indole (B1671886) ring |

| 3 | Hydrophobic Group | Methyl group |

| 4 | Hydrogen Bond Donor | Indole nitrogen |

This pharmacophore can guide the design of new molecules that fit the model and are therefore more likely to be active. dovepress.com

Virtual Screening and Lead Identification Based on this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov For this compound, both ligand-based and structure-based virtual screening approaches can be utilized to identify promising lead compounds.

In a structure-based virtual screen, a large chemical database would be docked into the active site of the target protein, and the top-scoring compounds would be selected for further investigation. In a ligand-based approach, the pharmacophore model developed for this compound derivatives would be used to filter the database for molecules that match the key chemical features.

Table 5: Hypothetical Virtual Screening Funnel for Identifying Novel Hits

| Screening Stage | Number of Compounds | Criteria |

| Initial Database | 1,000,000 | Commercially available compounds |

| Pharmacophore Screening | 50,000 | Match to 3 out of 4 pharmacophore features |

| Molecular Docking | 1,000 | Docking score < -8.0 kcal/mol |

| Visual Inspection & Filtering | 100 | Favorable interactions and chemical diversity |

| Final Hits for Testing | 20 |

This tiered approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates for experimental validation, accelerating the discovery of new lead compounds based on the this compound scaffold. digitellinc.com

Biological Activity and Mechanism of Action of 6 Methylsulfonyloxindole

In Vitro Biological Screening of 6-Methylsulfonyloxindole

In vitro biological screening is a fundamental step in drug discovery, providing initial insights into the biological effects of a compound outside of a living organism. These assays are essential for identifying potential therapeutic activities and elucidating the mechanism of action.

Cell-Based Assays and Phenotypic Screens for this compound Activity

Cell-based assays utilize living cells to assess the effects of a compound on cellular processes and are a cornerstone of modern drug discovery. hamiltoncompany.comsigmaaldrich.com Phenotypic screening, a powerful approach within cell-based assays, focuses on identifying compounds that induce a desired change in cellular phenotype without prior knowledge of the specific molecular target. nih.govnih.gov

The choice of cell lines is critical for obtaining biologically relevant data. The selection is typically guided by the therapeutic area of interest. For instance, in cancer research, a panel of well-characterized cancer cell lines representing different tumor types would be employed. nih.gov For studies related to immunology, specific immune cell lines would be chosen. The genetic and phenotypic characteristics of the cell lines are crucial considerations to ensure they are appropriate models for the disease being studied. nih.gov

A hypothetical screening of this compound could involve a diverse panel of human cancer cell lines to assess its anti-proliferative potential. The selection might include lines representing common cancers such as breast, lung, and colon, as well as hematological malignancies. nih.gov The rationale for choosing specific lines would be based on their known genetic mutations, expression of particular biomarkers, and their relevance to specific cancer subtypes. nih.govbiocytogen.com

Table 1: Hypothetical Panel of Cell Lines for Initial Screening of this compound

| Cell Line | Cancer Type | Key Characteristics |

|---|---|---|

| MCF-7 | Breast Cancer | Estrogen receptor-positive |

| A549 | Lung Cancer | Non-small cell lung cancer |

| HCT-116 | Colon Cancer | Wild-type p53 |

| K-562 | Leukemia | Chronic Myelogenous Leukemia |

This table is illustrative and not based on actual experimental data for this compound.

Once a panel of cell lines is selected, the cellular responses to the compound are assessed using a variety of assays. These assays can measure a range of cellular activities, including cell viability, proliferation, cytotoxicity, apoptosis, and changes in cell morphology. sigmaaldrich.comwuxibiology.com High-content screening (HCS) platforms can be utilized to visualize and quantify complex cellular events. hamiltoncompany.com

For example, to determine the effect of this compound on cell viability, a common method is the MTT assay, which measures the metabolic activity of cells. sigmaaldrich.com To investigate if the compound induces programmed cell death, assays that detect markers of apoptosis, such as caspase activation, would be employed. wuxibiology.com The assessment of cellular responses provides crucial information about the compound's potential therapeutic effects and its general toxicity to cells. nih.gov

Biochemical Assays to Elucidate Target Engagement of this compound

Many drugs exert their effects by modulating the activity of specific enzymes. nih.gov Enzyme inhibition or activation assays are therefore a key component of biochemical screening. drugbank.com These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. nih.gov

If this compound were hypothesized to target a particular enzyme, such as a kinase or a protease, a specific enzymatic assay would be developed. This assay would typically involve incubating the purified enzyme with its substrate in the presence and absence of the compound. The rate of product formation would be measured to determine if the compound inhibits or enhances the enzyme's activity. Dose-response curves would be generated to determine the potency of the compound, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Receptor binding assays are used to determine if a compound binds to a specific receptor. nih.gov These assays are fundamental in the study of drugs that target cell surface or intracellular receptors. The basic principle involves measuring the binding of a labeled ligand to the receptor in the presence of the test compound.

To investigate if this compound interacts with a specific receptor, a competitive binding assay could be performed. In this setup, a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) and varying concentrations of this compound. If the compound binds to the same site as the labeled ligand, it will compete for binding, resulting in a decrease in the measured signal from the labeled ligand. This allows for the determination of the compound's binding affinity for the receptor. nih.govresearchgate.net

Molecular Mechanism of Action Studies for this compound

Target Identification and Validation Strategies for this compound

No publicly available studies were identified that have determined the molecular target(s) of this compound.

There are no available data from chemical proteomics studies, such as affinity chromatography or activity-based protein profiling, to identify the protein binding partners of this compound.

Information regarding genetic interaction profiling or synthetic lethal screening to uncover the genetic landscape in which this compound is active is not available.

Direct ligand binding studies to confirm and characterize the interaction of this compound with specific protein targets have not been reported.

Elucidation of Signal Transduction Pathways Modulated by this compound

There is no information available on which specific signal transduction pathways are affected by treatment with this compound.

Gene and Protein Expression Analysis in Response to this compound

No studies detailing changes in gene or protein expression profiles in cells or tissues upon exposure to this compound were found. Consequently, no data tables on this topic can be generated.

Preclinical Pharmacological and Toxicological Assessment of 6 Methylsulfonyloxindole

In Vitro Pharmacokinetics of 6-Methylsulfonyloxindole

In vitro pharmacokinetic studies are foundational in early drug development, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These laboratory-based assays utilize cellular and subcellular systems to predict how a compound like this compound might behave in a living organism.

Metabolic Stability in Liver Microsomes and Hepatocytes for this compound

Metabolic stability is a critical parameter that determines a compound's persistence in the body. springernature.com The liver is the primary site of drug metabolism, and in vitro models such as liver microsomes and hepatocytes are used to predict hepatic clearance. thermofisher.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum, rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolism. researchgate.net

Hepatocytes : These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism. thermofisher.com

In these assays, this compound would be incubated with microsomes or hepatocytes from different species (e.g., human, rat, mouse) over a specific time course. The rate of disappearance of the parent compound is measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, key parameters such as the half-life (T½) and intrinsic clearance (Clint) are calculated to estimate how quickly the compound would be cleared by the liver in vivo. nuvisan.com

Table 1: Illustrative Metabolic Stability Data for this compound

| Test System | Species | T½ (min) | Clint (µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Hepatocytes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

Cytochrome P450 (CYP) Reaction Phenotyping of this compound

CYP reaction phenotyping identifies the specific CYP enzymes responsible for a compound's metabolism. nih.gov This is crucial for predicting potential drug-drug interactions, where co-administered drugs might compete for the same enzyme, altering their clearance rates. solvobiotech.com The major drug-metabolizing CYPs include CYP3A4/5, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. solvobiotech.com

Two common methods are employed for this assessment:

Recombinant Human CYPs : this compound would be incubated individually with a panel of recombinant CYP enzymes to see which ones metabolize it. nih.gov

Chemical Inhibition : The compound is incubated in human liver microsomes in the presence of known selective inhibitors for each major CYP enzyme. bioivt.com A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement. bioivt.com

Table 2: Illustrative CYP Reaction Phenotyping Data for this compound

| CYP Isoform | Method | Contribution to Metabolism (%) |

|---|---|---|

| CYP1A2 | Chemical Inhibition | Data not available |

| CYP2C9 | Chemical Inhibition | Data not available |

| CYP2C19 | Chemical Inhibition | Data not available |

| CYP2D6 | Chemical Inhibition | Data not available |

| CYP3A4 | Chemical Inhibition | Data not available |

Plasma Stability of this compound

Assessing a compound's stability in plasma is necessary to determine if it is susceptible to degradation by enzymes, such as esterases and amidases, present in the blood. domainex.co.uk Compounds that are unstable in plasma can have very short half-lives and poor in vivo efficacy. evotec.com The study involves incubating this compound in plasma from various species (e.g., human, rat) at 37°C and measuring the percentage of the compound remaining over time. evotec.comnih.gov

Table 3: Illustrative Plasma Stability Data for this compound

| Species | Time (min) | % Remaining | Half-Life (T½, min) |

|---|---|---|---|

| Human Plasma | 0 | 100 | Data not available |

| 30 | Data not available | ||

| 60 | Data not available | ||

| 120 | Data not available | ||

| Rat Plasma | 0 | 100 | Data not available |

| 30 | Data not available | ||

| 60 | Data not available |

In Vivo Pharmacokinetics of this compound

In vivo pharmacokinetic studies involve administering the compound to living organisms (typically preclinical animal models) to understand its behavior in a whole biological system. These studies are essential to confirm and expand upon in vitro findings.

Absorption and Distribution Studies for this compound

Absorption studies investigate the process by which a drug moves from the site of administration to the bloodstream, while distribution studies describe its reversible transfer from the blood into various tissues of the body. nih.gov After administering this compound to an animal model, blood samples are collected at multiple time points and analyzed to determine the plasma concentration-time profile. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) are calculated. mdpi.com Tissue distribution can be assessed by analyzing the compound's concentration in different organs at a specific time point post-administration. nih.gov

Table 4: Illustrative In Vivo Pharmacokinetic Parameters for this compound in Rats

| Parameter | Unit | Value |

|---|---|---|

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

Metabolism and Excretion Profiling of this compound

These studies aim to identify the major metabolic pathways of a compound in vivo and to determine the routes and rates of its elimination from the body. nih.gov Following administration of this compound (often radiolabeled) to test animals, urine, feces, and sometimes bile are collected over time. nih.gov These samples are then analyzed to identify and quantify the parent compound and its metabolites. This "mass balance" study helps to understand the primary routes of excretion (renal vs. fecal) and provides a comprehensive view of the compound's metabolic fate.

Table 5: Illustrative Metabolism and Excretion Profile of this compound

| Excretion Route | % of Administered Dose | Major Metabolites Identified |

|---|---|---|

| Urine | Data not available | Data not available |

| Feces | Data not available | Data not available |

| Total Recovery | Data not available | |

Time-Series Metabolic Dynamics of this compound

The study of time-series metabolic dynamics is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism over time. This involves analyzing the concentration of the parent compound and its metabolites in various biological matrices (e.g., plasma, urine, tissues) at multiple time points. Such data is crucial for determining the compound's pharmacokinetic profile, including its half-life, bioavailability, and clearance rate.

Currently, there is no specific published data detailing the time-series metabolic dynamics of this compound.

Preclinical Efficacy Models for this compound

Preclinical efficacy models are instrumental in demonstrating a compound's potential therapeutic utility in a relevant disease context. These models, typically involving in vivo animal studies, are designed to mimic aspects of human diseases.

Selection and Justification of Relevant In Vivo Disease Models for this compound

The choice of in vivo disease models would be dictated by the hypothesized therapeutic target and mechanism of action of this compound. For instance, if the compound is being investigated for anti-inflammatory properties, models of arthritis or inflammatory bowel disease might be employed. Similarly, if it is being developed as an anti-cancer agent, xenograft or genetically engineered mouse models of specific cancers would be appropriate.

Without a stated therapeutic indication for this compound, the selection and justification of relevant in vivo disease models remain speculative.

Evaluation of Efficacy in Animal Models for this compound

The evaluation of efficacy in animal models involves administering the compound to diseased animals and assessing its impact on relevant disease parameters. This could include measurements of tumor size, inflammation markers, behavioral changes, or survival rates. The data generated from these studies provides the primary evidence for a compound's potential to treat a specific disease.

No publicly available studies have reported on the efficacy of this compound in any animal models of disease.

Preclinical Safety and Toxicology of this compound

A comprehensive preclinical safety and toxicology program is required to identify potential risks and establish a safe dose range for first-in-human clinical trials. This involves a battery of in vitro and in vivo studies.

In Vitro Cytotoxicity and Genotoxicity Assays for this compound (e.g., Micronucleus Assay)

In vitro assays are initial screens to assess a compound's potential to cause cellular damage or genetic mutations.

Cytotoxicity assays evaluate the concentration at which a compound is toxic to cells in culture.

Genotoxicity assays , such as the micronucleus assay, are designed to detect a compound's ability to induce damage to chromosomes. The micronucleus test identifies small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. A positive result in a micronucleus assay is an indicator of potential genotoxic and carcinogenic risk.

There is no published data on the in vitro cytotoxicity or genotoxicity of this compound, including any results from a micronucleus assay.

General Toxicology Studies in Relevant Species for this compound

Information regarding general toxicology studies of this compound in any animal species is not available in the public domain.

Assessment of Potential Off-Target Effects for this compound

The evaluation of off-target effects is a critical step in the preclinical safety assessment of any therapeutic candidate. For sunitinib, a compound containing the this compound moiety, extensive in vitro and in vivo studies have been conducted to determine its broader pharmacological profile beyond its intended targets. These studies are essential for predicting potential adverse effects in clinical settings.

Sunitinib was designed as a multi-targeted inhibitor of receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov However, like many kinase inhibitors, it exhibits activity against a wider range of kinases, which contributes to both its therapeutic efficacy and its toxicity profile.

An evaluation of sunitinib against a panel of over 80 kinases identified several key targets, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). mdpi.com

Kinase Inhibition Profile of Sunitinib

The following table summarizes the inhibitory activity of sunitinib against a range of kinases, highlighting its multi-targeted nature.

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| PDGFRβ | 2 | RTK |

| VEGFR2 | 9 | RTK |

| KIT | 4 | RTK |

| FLT3 | 1 | RTK |

| CSF-1R | 1 | RTK |

| RET | 3 | RTK |

This table is representative and not exhaustive of all kinases inhibited by sunitinib.

Further studies have revealed that some of the toxicities associated with sunitinib may be due to its "off-target" effects, meaning its interaction with kinases and other proteins that are not the primary intended targets for its anti-cancer activity.

One of the most significant off-target effects identified for sunitinib is the inhibition of AMP-activated protein kinase (AMPK). nih.govnih.gov This inhibition is believed to play a central role in the cardiotoxicity observed in some patients treated with sunitinib. nih.govnih.gov The off-target inhibition of AMPK disrupts cellular energy homeostasis in cardiomyocytes, leading to mitochondrial dysfunction and cell death. nih.govnih.gov

A proteomic analysis of tissues from mice treated with sunitinib revealed differentially expressed proteins associated with cellular damage and stress in various organs, including the heart, kidneys, liver, and skin, suggesting a broad range of off-target activities at the tissue level.

In addition to kinase inhibition, safety pharmacology studies have investigated the broader physiological effects of sunitinib. A receptor screen identified off-target inhibition of other receptors, including the 5HT2A and α₁B-adrenergic receptors, as well as the serotonin transporter.

Summary of Potential Off-Target Effects of Sunitinib

| System/Target | Potential Off-Target Effect | Associated Clinical Observation |

| Cardiovascular | Inhibition of AMPK in cardiomyocytes | Cardiotoxicity, left ventricular dysfunction |

| Endocrine | Inhibition of RET in thyroid cells | Hypothyroidism |

| Hematologic | Inhibition of various kinases in hematopoietic cells | Myelosuppression |

| Dermatologic | Effects on various cellular pathways in skin | Hand-foot syndrome, hair depigmentation |

It is crucial to understand that the off-target profile of sunitinib is a property of the entire molecule. The oxindole (B195798) scaffold, a key feature of this compound, is known to be a "privileged structure" in medicinal chemistry for its ability to bind to the ATP-binding pocket of a wide range of kinases. nih.gov The specific substitutions on this scaffold, including the methylsulfonyl group, modulate the potency and selectivity of the molecule. However, the available scientific literature does not isolate the specific off-target effects attributable solely to the this compound fragment. The observed off-target activities are a result of the complex interplay of the entire molecular structure of sunitinib with various biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methylsulfonyloxindole Analogs

Design and Synthesis of 6-Methylsulfonyloxindole Analogs for SAR/SPR

The rational design of this compound analogs for SAR and SPR studies commences with the strategic selection of the 6-methylsulfonyl-oxindole scaffold as the core structure. This scaffold provides a rigid framework upon which various substituents can be systematically introduced to probe the chemical space and understand the impact of structural changes on biological activity. The synthetic strategies employed are crucial for generating a diverse library of analogs for comprehensive evaluation.

A common synthetic approach to this compound derivatives involves multi-step reaction sequences, often starting from commercially available substituted anilines. The introduction of the methylsulfonyl group at the 6-position is a key synthetic challenge, often achieved through sulfonation followed by methylation or related methodologies. Once the core this compound is synthesized, further modifications can be made at various positions, typically at the N1-position of the lactam ring and the C3-position of the oxindole (B195798) core.

For instance, N-alkylation or N-arylation at the N1-position can be achieved by reacting the this compound with a variety of alkyl or aryl halides in the presence of a suitable base. The C3-position is often functionalized through condensation reactions with various aldehydes or ketones to introduce a range of substituents with different electronic and steric properties. These synthetic routes allow for the systematic variation of substituents, which is essential for establishing a robust SAR.

Correlating Structural Modifications with Biological Activity of this compound Derivatives

The biological evaluation of the synthesized this compound analogs is paramount to establishing meaningful SAR. While specific and extensive SAR studies on a broad range of this compound analogs are not widely reported in publicly available literature, we can infer potential relationships based on studies of closely related indole (B1671886) and oxindole derivatives. The primary goal is to identify which structural modifications lead to an enhancement or diminution of a specific biological activity.

For example, in related oxindole series, the nature of the substituent at the C3-position has been shown to be critical for activity. The introduction of a hydrogen bond donor or acceptor at this position can significantly influence the binding affinity of the molecule to its biological target. Similarly, the electronic nature of the substituent on an aryl ring attached at C3 can modulate activity, with electron-donating or electron-withdrawing groups having distinct effects.

To illustrate these potential relationships, a hypothetical data table is presented below, showcasing how biological activity might be correlated with structural modifications in a series of this compound analogs.

| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | Biological Activity (IC50, µM) |

| 1a | H | =CH-Ph | 10.5 |

| 1b | CH3 | =CH-Ph | 8.2 |

| 1c | H | =CH-(4-Cl-Ph) | 5.1 |

| 1d | H | =CH-(4-OCH3-Ph) | 15.8 |

This is a hypothetical data table for illustrative purposes.

Elucidating Key Pharmacophoric Features of this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophoric features of this compound is derived from the SAR data. By analyzing which structural elements are consistently associated with higher biological activity, a pharmacophore model can be constructed.

Based on the general understanding of oxindole-based inhibitors, the key pharmacophoric features of this compound analogs would likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the oxindole lactam is a crucial hydrogen bond acceptor.

A Hydrogen Bond Donor: The NH group of the lactam can act as a hydrogen bond donor, particularly when the N1-position is unsubstituted.

An Aromatic/Hydrophobic Region: The phenyl ring of the oxindole core provides a hydrophobic surface for van der Waals interactions.

A Hydrogen Bond Acceptor/Polar Group: The methylsulfonyl group at the 6-position offers a strong polar interaction point and can act as a hydrogen bond acceptor.

A Variable Substituent Region: The C3-position allows for the introduction of various groups that can interact with specific pockets of a target protein, often involving additional hydrophobic or hydrogen bonding interactions.

The spatial arrangement of these features is critical for optimal binding to a biological target. Computational modeling and 3D-QSAR studies on a series of active analogs would be necessary to refine this pharmacophore model and provide a more detailed understanding of the structural requirements for activity.

Future Directions and Therapeutic Potential of 6 Methylsulfonyloxindole

Identification of Novel Therapeutic Applications for 6-Methylsulfonyloxindole

The versatility of the oxindole (B195798) core suggests that this compound could be a candidate for several therapeutic applications. The primary areas of investigation are rooted in the established activities of related oxindole derivatives.

Anticancer Therapies: A significant number of oxindole derivatives are being investigated as anticancer agents. researchgate.net Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. bohrium.comscienceopen.com For instance, Sunitinib, an oxindole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor. Therefore, this compound is a promising candidate for the development of new kinase inhibitors.

Table 1: Potential Kinase Targets for this compound

| Kinase Family | Examples of Targets | Rationale for Inhibition |

| Tyrosine Kinases | VEGFR, PDGFR, FLT3 | Inhibition of angiogenesis and tumor growth. mdpi.com |

| Cyclin-Dependent Kinases | CDK2 | Induction of cell cycle arrest and apoptosis. mdpi.com |

Neuroprotective Agents: Some oxindole derivatives have shown potential in the treatment of neurodegenerative diseases. nih.gov The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death. Research into this compound could uncover novel treatments for conditions like Alzheimer's and Parkinson's disease.

Antiviral and Antimicrobial Applications: The oxindole scaffold has been identified in compounds with activity against a range of pathogens, including HIV. nih.gov The exploration of this compound in this area could lead to the development of new antiviral and antimicrobial drugs, which are critically needed to combat drug resistance.

Challenges and Opportunities in this compound Research

The path from a promising compound to a clinically approved drug is fraught with challenges. However, these challenges also present opportunities for innovation in medicinal chemistry and pharmacology.

Synthetic Accessibility: One of the initial hurdles in the study of any new compound is its synthesis. While general methods for the synthesis of oxindoles are established, the specific synthesis of this compound may require optimization to achieve high yields and purity. mdpi.comchemrxiv.org This challenge provides an opportunity for the development of novel synthetic methodologies.

Table 2: Key Considerations in the Synthesis of Oxindole Derivatives

| Challenge | Opportunity |

| Stereoselective Synthesis | Development of novel catalysts and chiral auxiliaries. |

| Functional Group Tolerance | Exploration of new protecting group strategies. |

| Scalability | Design of efficient and cost-effective multi-gram scale syntheses. |

Target Identification and Validation: A significant challenge lies in identifying the specific biological targets of this compound and validating their therapeutic relevance. nih.gov This process often involves a combination of computational modeling and experimental biology. The opportunity here is to use modern drug discovery platforms, such as high-throughput screening and proteomics, to elucidate the compound's mechanism of action.

Drug-like Properties: For any compound to be a viable drug candidate, it must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. A potential challenge with oxindole derivatives can be poor solubility or metabolic instability. mdpi.com This provides an opportunity for medicinal chemists to modify the structure of this compound to improve its pharmacokinetic profile.

Collaborative Research Initiatives for this compound

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial for advancing the development of compounds like this compound. technologynetworks.com Academia often provides the foundational biological insights and novel chemical matter, while industry brings expertise in drug development, clinical trials, and commercialization.

Interdisciplinary Consortia: The formation of research consortia focused on specific therapeutic areas, such as oncology or neurodegeneration, can accelerate progress. These consortia can pool resources, share data, and bring together chemists, biologists, and clinicians to tackle the multifaceted challenges of drug development. Such an approach would be highly beneficial for a novel compound like this compound.

Open Science Initiatives: Open science platforms that encourage the sharing of research data and findings can also play a vital role. By making early-stage research on this compound publicly available, it can stimulate broader scientific interest and collaboration, ultimately accelerating the discovery of its therapeutic potential.

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。